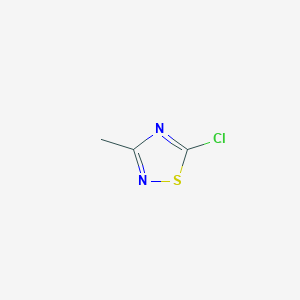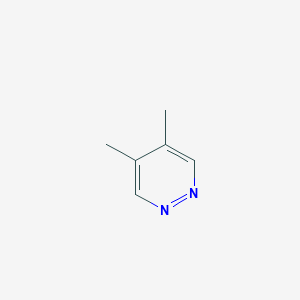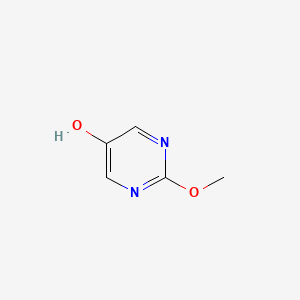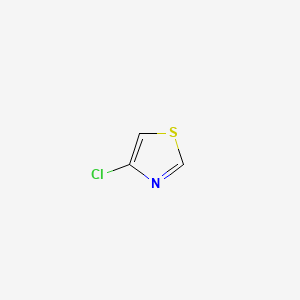
5-氯-3-甲基-1,2,4-噻二唑
描述
5-Chloro-3-methyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C3H3ClN2S and its molecular weight is 134.59 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-3-methyl-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-3-methyl-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌剂
噻二唑衍生物,包括 5-氯-3-甲基-1,2,4-噻二唑,已被研究用于其作为抗癌剂的潜力 . 它们在各种癌症模型中表现出疗效,取代基对化合物活性的影响是一个重要因素 .
酶抑制剂
5-氯-3-甲基-1,2,4-噻二唑已被用作药物重要酶抑制剂的成分 . 酶抑制剂在调节生物系统中反应速率方面起着至关重要的作用,使其在开发新的治疗剂方面具有价值。
偶氮染料
该化合物也已用于偶氮染料的合成 . 偶氮染料因其鲜艳的色彩和优异的牢度特性而广泛应用于纺织工业。
抗生素
5-氯-3-甲基-1,2,4-噻二唑是某些头孢菌素抗生素的成分 . 头孢菌素是一类抗生素,以其对多种细菌感染的广谱活性而闻名。
杀虫剂
该化合物具有作为杀虫剂的潜在用途 . 杀虫剂是用于控制害虫的物质,包括昆虫、杂草和植物病害。
抗菌剂
取代的 1,3,4-噻二唑衍生物,可能包括 5-氯-3-甲基-1,2,4-噻二唑,表现出广泛的生物活性,包括抗菌活性 .
抗结核剂
这些衍生物还显示出作为抗结核剂的潜力 . 结核病是一种严重的传染病,主要影响肺部。
抗惊厥剂
1,3,4-噻二唑衍生物已被研究用于其抗惊厥活性 . 抗惊厥剂是用于预防或减轻癫痫发作和其他疾病严重程度的药物。
作用机制
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold have been studied for their antimicrobial and anti-epileptic properties . Therefore, it’s possible that 5-Chloro-3-methyl-1,2,4-thiadiazole may interact with targets related to these biological activities.
Mode of Action
Compounds with a 1,3,4-thiadiazole scaffold have been shown to exhibit strong binding affinity and interaction with their targets . The specific interactions and resulting changes caused by 5-Chloro-3-methyl-1,2,4-thiadiazole would need further investigation.
Biochemical Pathways
Given the potential antimicrobial and anti-epileptic properties of 1,3,4-thiadiazole compounds , it’s possible that 5-Chloro-3-methyl-1,2,4-thiadiazole may affect pathways related to these biological activities.
Result of Action
Given the potential antimicrobial and anti-epileptic properties of 1,3,4-thiadiazole compounds , it’s possible that 5-Chloro-3-methyl-1,2,4-thiadiazole may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-3-methyl-1,2,4-thiadiazole. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, it should be handled with appropriate protective measures due to its potential toxicity . Avoidance of strong oxidizing agents and high temperatures or fire sources is also recommended to prevent fire or explosion .
生化分析
Biochemical Properties
5-Chloro-3-methyl-1,2,4-thiadiazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
The effects of 5-Chloro-3-methyl-1,2,4-thiadiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cell cycle progression, particularly through the G1 to S phase transition . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 5-Chloro-3-methyl-1,2,4-thiadiazole exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound has been shown to inhibit kinase activity, which is crucial for various cellular processes . Additionally, it can modulate gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-methyl-1,2,4-thiadiazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-methyl-1,2,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
5-Chloro-3-methyl-1,2,4-thiadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. The compound’s presence can alter metabolic flux and affect the levels of specific metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Chloro-3-methyl-1,2,4-thiadiazole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-Chloro-3-methyl-1,2,4-thiadiazole is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in these subcellular locations can affect various biochemical processes, including enzyme activity and gene expression .
属性
IUPAC Name |
5-chloro-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTLLMVRPBXCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512944 | |
| Record name | 5-Chloro-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21734-85-0 | |
| Record name | 5-Chloro-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methyl-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















